molecular formula C17H21N5O2S B12593461 Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Cat. No.: B12593461
M. Wt: 359.4 g/mol
InChI Key: VJZYHBWRVMYYCM-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- (hereafter referred to as Compound A) is a structurally complex molecule combining an acetamide backbone with a triazinoindole core. Its molecular formula is C₁₉H₂₃N₅O₂S, featuring an ethoxy group at position 8, a methyl group at position 5 of the triazinoindole ring, and an isopropyl substituent on the acetamide nitrogen . The thioether linkage (-S-) between the acetamide and triazinoindole moieties enhances its stability and reactivity, making it a candidate for pharmacological applications such as antimicrobial or anticancer agents .

Synthesis of Compound A involves multi-step reactions, typically starting with nucleophilic substitution of a triazinoindole precursor with a thiol-containing acetamide derivative. Solvents like dichloromethane and catalysts such as triethylamine are critical for optimizing yield (reported at ~30–35%) and purity (>95% by LCMS) .

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C17H21N5O2S/c1-5-24-11-6-7-13-12(8-11)15-16(22(13)4)19-17(21-20-15)25-9-14(23)18-10(2)3/h6-8,10H,5,9H2,1-4H3,(H,18,23)

InChI Key

VJZYHBWRVMYYCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Triazine Ring: This involves the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or carboxylic acids.

    Thioether Formation: The indole and triazine rings are linked via a thioether bond, which can be formed through nucleophilic substitution reactions.

    Introduction of the Ethoxy and Isopropyl Groups: These groups can be introduced through alkylation reactions using ethyl and isopropyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit a range of bioactivities:

  • Antimicrobial Activity : Many substituted triazino-indole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies on quinazoline derivatives have demonstrated their effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
  • Anticancer Potential : Compounds derived from triazino-indoles have been evaluated for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth in various cancer cell lines, including A549 (lung cancer) and K-562 (chronic myeloid leukemia) .
  • Anti-inflammatory Effects : Certain derivatives have also been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several triazino-indole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that specific substitutions on the indole ring significantly enhanced the antimicrobial efficacy compared to standard antibiotics .

Case Study 2: Antitumor Activity

In another investigation, a series of triazino-indole derivatives were tested for their cytotoxic effects on cancer cell lines. Among these, one compound exhibited potent activity against the A549 cell line with an IC50 value significantly lower than that of conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazine rings play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s uniqueness, a comparative analysis with structurally analogous triazinoindole-acetamide derivatives is provided below. Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Unique Features
Compound A 8-ethoxy, 5-methyl, N-isopropyl C₁₉H₂₃N₅O₂S Ethoxy group enhances solubility; isopropyl improves steric bulk
Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-triazino[5,6-B]indol-3-YL)thio]- 8-ethyl, N-cyclopropyl C₁₈H₂₁N₅OS Cyclopropyl group increases metabolic stability; ethyl reduces polarity
Acetamide, 2-[(8-fluoro-5-methyl-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- 8-fluoro, 5-methyl, N-isopropyl C₁₇H₁₉FN₅OS Fluorine substitution improves bioavailability and target binding

Biological Activity

Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound has garnered attention due to its diverse biological activities, which may include anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structural framework of this compound enhances its reactivity and potential applications in medicinal chemistry.

The molecular formula of Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is C18H23N5O2S, with a molecular weight of approximately 373.47 g/mol. Its structure features an indole moiety linked to a triazine ring, which is characteristic of compounds known for their biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC18H23N5O2S
Molecular Weight373.47 g/mol
Functional GroupsAmide, Thioether
Structural FrameworkTriazinoindole

The compound's reactivity can involve typical reactions of amides and thioethers, including oxidation and reduction processes.

Research indicates that Acetamide, 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- interacts with specific molecular targets within biological systems. Its mechanism may involve binding to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. Studies utilizing molecular docking techniques have elucidated how this compound interacts with target proteins involved in various disease pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an inhibitor of key enzymes implicated in metabolic disorders:

  • α-Glucosidase Inhibition : Similar compounds have shown significant inhibition of α-glucosidase with IC50 values ranging from 7.52 to 46.25 μM . While specific data for Acetamide is limited, its structural similarities suggest potential efficacy in this area.
CompoundIC50 (μM)Reference
Acarbose58.8
Acetamide (estimated)TBDBased on structural analysis

Anticancer Activity

Compounds similar to Acetamide have exhibited anticancer properties through various mechanisms:

  • Cytotoxicity : Studies on related triazinoindole derivatives indicate promising cytotoxic effects against cancer cell lines . Specific IC50 values for these derivatives often fall below the threshold for effective treatment.

Antimicrobial Activity

Acetamide derivatives have been explored for their antimicrobial properties:

  • Antibacterial Effects : Research has indicated that compounds within this class can exhibit significant antibacterial activity against various pathogens . The presence of specific substituents enhances their efficacy.

Case Study 1: Antidiabetic Potential

A study focusing on novel acetamide derivatives highlighted their antidiabetic activity through α-glucosidase inhibition. The derivatives exhibited IC50 values lower than the standard drug acarbose, indicating potential therapeutic applications in managing diabetes .

Case Study 2: Anticancer Research

Another study investigated the cytotoxic effects of triazinoindole derivatives on cancer cell lines. The results demonstrated a strong correlation between structural modifications and increased cytotoxicity, suggesting that Acetamide may also possess similar properties .

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